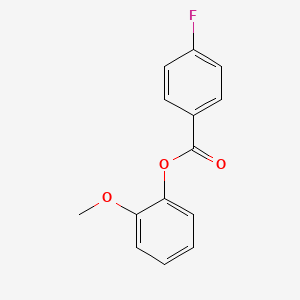
1-(3,4-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DPI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPI is a pyrrolidinecarboxamide derivative that has been synthesized using various methods.
作用機序
1-(3,4-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide exerts its biological effects by inhibiting the activity of MMPs. MMPs are enzymes that play a key role in various physiological processes such as tissue remodeling, wound healing, and angiogenesis. However, overexpression of MMPs has been implicated in various pathological conditions such as cancer metastasis, arthritis, and cardiovascular diseases. 1-(3,4-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide inhibits MMP activity by binding to the active site of the enzyme and preventing it from cleaving its substrate.
Biochemical and Physiological Effects:
1-(3,4-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(3,4-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide can inhibit the activity of various MMPs, including MMP-2, MMP-9, and MMP-13. In vivo studies have shown that 1-(3,4-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide can reduce tumor growth and metastasis in animal models of cancer. 1-(3,4-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
実験室実験の利点と制限
One of the advantages of using 1-(3,4-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its specificity towards MMPs. This allows researchers to selectively target MMP activity without affecting other physiological processes. However, one of the limitations of using 1-(3,4-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for research on 1-(3,4-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of more potent and selective MMP inhibitors based on the structure of 1-(3,4-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide. Another area of interest is the investigation of the potential of 1-(3,4-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide as an anti-cancer agent in clinical trials. Additionally, the use of 1-(3,4-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide in combination with other anti-cancer agents is an area of potential research. Finally, the development of more effective methods for delivering 1-(3,4-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide to target tissues is an area of ongoing research.
合成法
1-(3,4-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using various methods. One of the most common methods is the reaction of 3,4-dimethylphenylacetic acid with 5-methyl-3-isoxazolecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with pyrrolidine-2,5-dione to yield 1-(3,4-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide.
科学的研究の応用
1-(3,4-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 1-(3,4-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide has been investigated for its potential as an anti-inflammatory and analgesic agent. It has also been studied as a potential anti-cancer agent due to its ability to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer metastasis.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-10-4-5-14(6-11(10)2)20-9-13(8-16(20)21)17(22)18-15-7-12(3)23-19-15/h4-7,13H,8-9H2,1-3H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJJXRNRRAYCAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=NOC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-5-oxopyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-mesityl-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4878315.png)
![3-[(4-{[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4878316.png)
![4-{[4-(2-adamantyl)-1-piperazinyl]carbonyl}-3,6-dimethylisoxazolo[5,4-b]pyridine](/img/structure/B4878320.png)



![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4878344.png)
![6-bromo-3-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4878345.png)

![N-[4-({2-[(2,4-dimethylphenoxy)acetyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B4878363.png)
![5-{[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4878370.png)
![3-hydroxy-3',6',10,11b-tetramethyl-2,3,3a',4,4',5',6,6',6a,6b,7,7',7a',8,11a,11b-hexadecahydro-3'H-spiro[benzo[a]fluorene-9,2'-furo[3,2-b]pyridin]-11(1H)-one](/img/structure/B4878379.png)
![2,5-dichloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4878382.png)